

A Comparative Spectroscopic Analysis of 4-Amino-3-nitropyridine and Its Isomers

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Compound of Interest

Compound Name: 4-Amino-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Amino-3-nitropyridine** and its various isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Amino-3-nitropyridine** and several of its isomers. These values are compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Position of Protons and Chemical Shifts (δ , ppm)
4-Amino-3-nitropyridine	H-2: ~8.1, H-5: ~6.8, H-6: ~8.3, NH ₂ : variable
2-Amino-3-nitropyridine	H-4: ~8.4, H-5: ~6.7, H-6: ~8.4, NH ₂ : ~7.9[1]
2-Amino-5-nitropyridine	H-3: ~6.6, H-4: ~8.2, H-6: ~9.0, NH ₂ : variable
3-Amino-2-nitropyridine	H-4: ~8.2, H-5: ~6.8, H-6: ~7.5, NH ₂ : variable
3-Amino-4-nitropyridine	H-2: ~8.8, H-5: ~7.3, H-6: ~8.4, NH ₂ : variable
5-Amino-2-nitropyridine	H-3: ~7.9, H-4: ~7.2, H-6: ~8.9, NH ₂ : variable

Note: Chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation. The table below lists characteristic vibrational frequencies in wavenumbers (cm^{-1}).

Compound	N-H Stretching (cm ⁻¹)	NO ₂ Stretching (cm ⁻¹)	Aromatic C-H Stretching (cm ⁻¹)	C=C & C=N Stretching (cm ⁻¹)
4-Amino-3-nitropyridine	~3450-3300	~1580 (asym), ~1340 (sym)	~3100-3000	~1640-1450
2-Amino-3-nitropyridine	~3400-3250	~1570 (asym), ~1350 (sym)	~3100-3000	~1630-1440
2-Amino-5-nitropyridine	~3398, ~3391[2]	~1590 (asym), ~1330 (sym)	~3197, ~3191[2]	~1620-1450
3-Amino-2-nitropyridine	~3400-3200	~1560 (asym), ~1340 (sym)	~3100-3000	~1610-1430
3-Amino-4-nitropyridine	~3450-3300	~1570 (asym), ~1330 (sym)	~3100-3000	~1630-1450
5-Amino-2-nitropyridine	~3400-3250	~1580 (asym), ~1320 (sym)	~3100-3000	~1620-1440

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For these isomers, the molecular ion peak $[M]^+$ is expected at m/z 139.

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
4-Amino-3-nitropyridine	139[1]	109, 93, 66[1]
2-Amino-3-nitropyridine	139[1]	109, 93, 66
2-Amino-5-nitropyridine	139[3]	109, 93, 66[3]
3-Amino-2-nitropyridine	139	109, 93, 66
3-Amino-4-nitropyridine	139[4]	109, 93, 66
5-Amino-2-nitropyridine	139[5]	109, 93, 66

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminonitropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the aminonitropyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of approximately 0-12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.

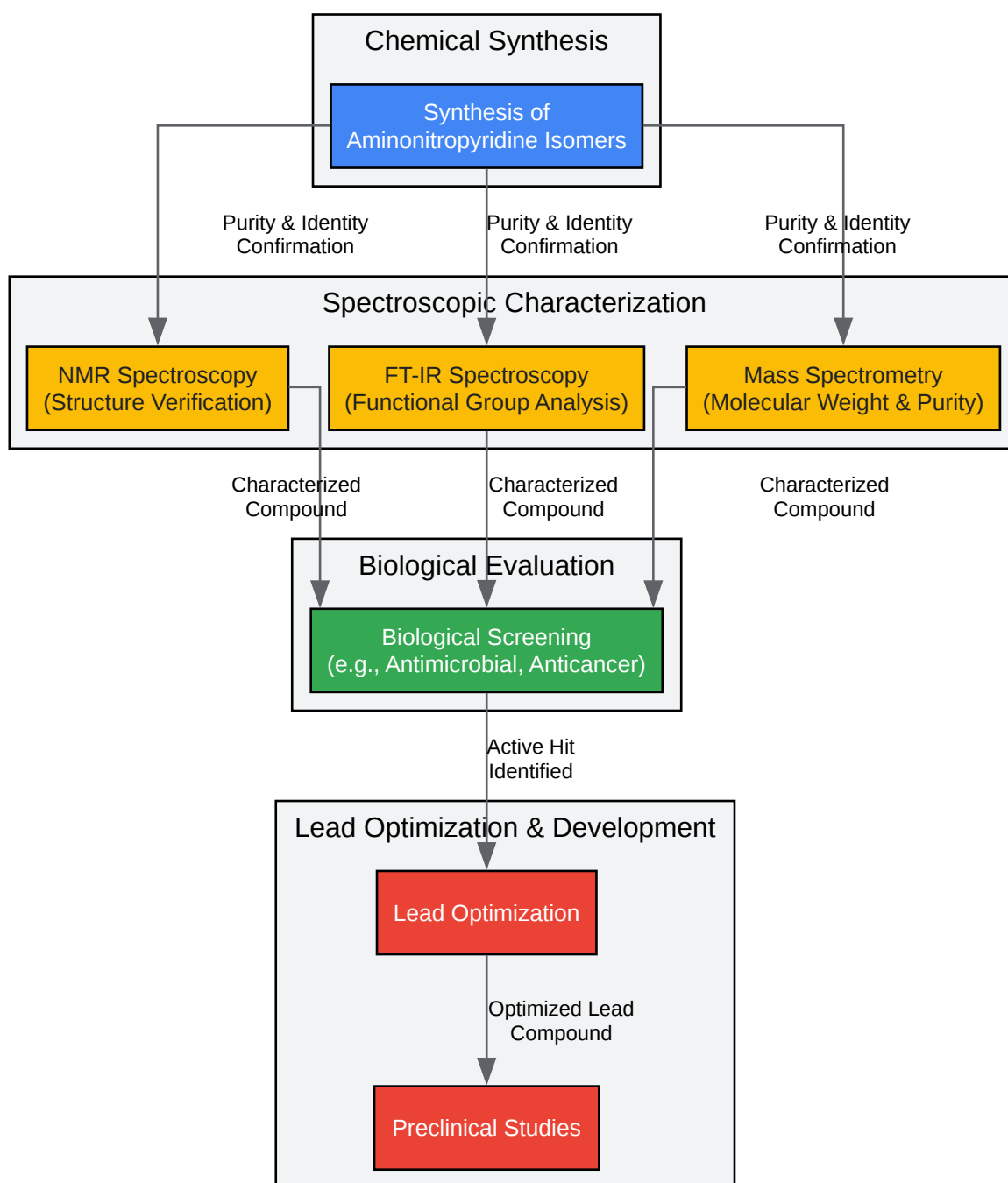
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of the sample into the mass spectrometer.
 - Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused directly or eluted from a liquid chromatograph.
- Instrumentation: Employ a mass spectrometer capable of high-resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300).
 - For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 139) as the precursor ion and acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to aid in structural elucidation and differentiation of isomers.

Logical Workflow for Spectroscopic Analysis in Drug Discovery

The following diagram illustrates a logical workflow for the application of spectroscopic analysis in the context of discovering and developing new drug candidates from aminonitropyridine derivatives, which have shown potential as antimicrobial and anticancer agents.



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Caption: Logical workflow from synthesis and spectroscopic characterization to drug development.

This guide provides a foundational comparison of **4-Amino-3-nitropyridine** and its isomers. For definitive identification, it is recommended to acquire and compare full spectral data under consistent experimental conditions.

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